Anibine Anibine Anibine is a member of 2-pyranones. It derives from a 4-hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one.
Brand Name: Vulcanchem
CAS No.: 643-91-4
VCID: VC1612843
InChI: InChI=1S/C11H9NO3/c1-14-9-5-10(15-11(13)6-9)8-3-2-4-12-7-8/h2-7H,1H3
SMILES: COC1=CC(=O)OC(=C1)C2=CN=CC=C2
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

Anibine

CAS No.: 643-91-4

Cat. No.: VC1612843

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Anibine - 643-91-4

Specification

CAS No. 643-91-4
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 4-methoxy-6-pyridin-3-ylpyran-2-one
Standard InChI InChI=1S/C11H9NO3/c1-14-9-5-10(15-11(13)6-9)8-3-2-4-12-7-8/h2-7H,1H3
Standard InChI Key WOOQLVPKDONBEX-UHFFFAOYSA-N
SMILES COC1=CC(=O)OC(=C1)C2=CN=CC=C2
Canonical SMILES COC1=CC(=O)OC(=C1)C2=CN=CC=C2

Introduction

Chemical Structure and Identification

Structural Characteristics

Anibine is classified as an organoheterocyclic compound belonging to the pyrans family, specifically pyranones and their derivatives. Its IUPAC name is 4-methoxy-6-pyridin-3-ylpyran-2-one, featuring a pyrone ring with a methoxy substituent and a pyridine ring . The molecular structure of anibine contains a unique pyrone moiety that contributes significantly to its chemical reactivity and biological properties .

Chemical Identifiers

Anibine is represented by various chemical identifiers that facilitate its recognition in scientific databases and literature. These identifiers are essential for researchers working with this compound.

Identifier TypeValue
CAS Number643-91-4
Molecular FormulaC11H9NO3
IUPAC Name4-methoxy-6-pyridin-3-ylpyran-2-one
InChIInChI=1S/C11H9NO3/c1-14-9-5-10(15-11(13)6-9)8-3-2-4-12-7-8/h2-7H,1H3
InChI KeyWOOQLVPKDONBEX-UHFFFAOYSA-N

Table 1: Chemical identifiers for anibine

The structural elucidation of anibine has been confirmed through mass spectrometry, revealing a molecular ion peak at m/z 204.0655 [M+H]+, corresponding to its molecular formula C11H9NO3 . Fragmentation patterns provide further structural confirmation, with characteristic ions at m/z 176.0702 (loss of CO), m/z 144.0440 (loss of CO + CH4O), and m/z 172.0388 (loss of CH4O) .

Physical and Chemical Properties

Physical Properties

Understanding the physical properties of anibine is crucial for its isolation, purification, and formulation in research and potential pharmaceutical applications.

PropertyValue
Molecular Weight203.19 g/mol
Exact Mass203.058243149 g/mol
Topological Polar Surface Area (TPSA)48.40 Ų
XlogP1.00
Atomic LogP (AlogP)1.71
H-Bond Acceptor4
H-Bond Donor0
Rotatable Bonds2

Table 2: Physical properties of anibine

The moderate lipophilicity of anibine (XlogP = 1.00, AlogP = 1.71) suggests a balanced distribution between aqueous and lipid phases, which may contribute to its pharmacokinetic behavior. Additionally, its TPSA value of 48.40 Ų indicates potential for good membrane permeability, which is supported by its absorption properties.

Synonyms

Anibine is known by several synonyms in scientific literature and databases, which helps in cross-referencing research findings:

  • 4-methoxy-6-(pyridin-3-yl)-2h-pyran-2-one

  • Anibin

  • CHEBI:2729

  • DTXSID00290449

  • NSC68683

Pharmacokinetic Properties

ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of anibine provides insights into its potential behavior in biological systems. These properties are crucial for assessing its potential as a therapeutic agent.

Pharmacokinetic ParameterPredictionProbability
Human Intestinal AbsorptionPositive99.38%
Caco-2 PermeabilityPositive73.42%
Blood-Brain Barrier PenetrationPositive65.00%
Human Oral BioavailabilityPositive68.57%
Subcellular LocalizationMitochondria91.24%

Table 3: Key pharmacokinetic parameters of anibine

These predictions suggest that anibine possesses favorable absorption properties, with high probability of intestinal absorption (99.38%) and moderate to good Caco-2 permeability (73.42%). The compound also shows potential to cross the blood-brain barrier (65.00%), which could be relevant for central nervous system applications. Its predicted localization in mitochondria (91.24%) may suggest potential effects on cellular energetics or mitochondrial function.

Enzyme Interactions

Anibine's interactions with metabolic enzymes provide insights into its metabolism and potential drug interactions.

EnzymeInteractionProbability
CYP3A4 SubstrateNegative62.48%
CYP2C9 SubstrateNegative83.26%
CYP2D6 SubstrateNegative85.48%
CYP3A4 InhibitionNegative70.22%
CYP2C9 InhibitionPositive51.53%
CYP2C19 InhibitionPositive89.59%
CYP2D6 InhibitionNegative92.32%
CYP1A2 InhibitionPositive91.61%
CYP2C8 InhibitionPositive58.56%
CYP Inhibitory PromiscuityPositive76.46%

Table 4: Enzyme interaction profile of anibine

Transporter Interactions and Toxicity

Toxicity Profile

Understanding the potential toxicity of anibine is essential for safety assessment in research and potential therapeutic applications.

Toxicity ParameterPredictionProbability
Mitochondrial ToxicityNegative50.00%
NephrotoxicityPositive47.14%
Acute Oral Toxicity (Category)III63.31%

Table 6: Toxicity parameters of anibine

The toxicity profile suggests moderate concerns, with anibine classified as Category III for acute oral toxicity. There is a borderline prediction for mitochondrial toxicity (50.00%) and nephrotoxicity (47.14%), indicating potential concerns that would require further investigation in preclinical studies.

Chemical Reactivity and Metabolic Pathways

Fragmentation Pattern

Mass spectrometric analysis has elucidated the fragmentation pattern of anibine, providing insights into its structural stability and potential metabolic breakdown pathways:

  • The primary molecular ion [M+H]+ at m/z 204.0655 corresponds to the intact anibine molecule

  • Fragment at m/z 176.0702 represents the loss of carbon monoxide (CO) from the pyrone ring

  • Fragment at m/z 144.0440 indicates sequential loss of CO followed by methoxy group (CH4O)

  • Fragment at m/z 172.0388 corresponds to the direct loss of the methoxy group (CH4O)

This fragmentation pattern suggests that the pyrone ring and the methoxy substituent represent metabolically labile sites that could undergo enzymatic cleavage in biological systems.

Occurrence and Natural Sources

Natural Distribution

Anibine is naturally found in plants belonging to the Aniba genus, particularly Aniba rosiodora, a tree species native to the Amazon rainforest. This species, commonly known as rosewood, has been studied for its rich content of essential oils and secondary metabolites .

Extraction and Isolation

The extraction of anibine from natural sources typically involves solvent-based methods. The compound can be isolated from the wood of Aniba species through extraction with organic solvents such as methanol or ethanol, followed by chromatographic purification techniques. Advanced analytical methods, including liquid chromatography-mass spectrometry (LC-MS), have been employed to identify and quantify anibine in plant extracts .

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